Sudan IV

説明

SCARLET RED is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

特性

IUPAC Name |

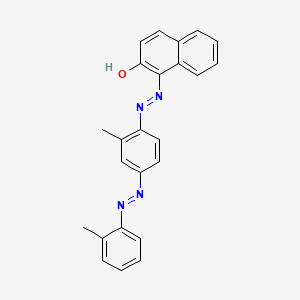

1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTGMCJBQGBLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041743 | |

| Record name | C.I. Solvent Red 24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |

| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scarlet red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-83-6 | |

| Record name | Solvent Red 24 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scarlet red [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan IV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-4-(2-methylphenylazo)phenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sudan IV chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan IV, also known as Solvent Red 24, is a fat-soluble diazo dye belonging to the family of Sudan dyes.[1] It is characterized by its vibrant red-orange color and is primarily utilized in industrial applications for coloring nonpolar substances such as oils, fats, waxes, and plastics.[2] In the laboratory setting, this compound is a widely used histological stain for the visualization of lipids, triglycerides, and lipoproteins in frozen sections.[1][2] Despite its utility in staining, this compound is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and is not approved for use as a food additive.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and toxicological pathways of this compound.

Chemical Structure and Identification

This compound is a bis(azo) compound with a complex aromatic structure. Its systematic IUPAC name is 1-{[2-methyl-4-({2-methylphenyl}diazenyl)phenyl]diazenyl}naphthalen-2-ol.

| Identifier | Value |

| IUPAC Name | 1-{[2-methyl-4-({2-methylphenyl}diazenyl)phenyl]diazenyl}naphthalen-2-ol |

| Molecular Formula | C₂₄H₂₀N₄O |

| CAS Number | 85-83-6 |

| PubChem CID | 62330 |

| Synonyms | Solvent Red 24, C.I. 26105, Oil Red IV, Scarlet Red |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application as a lipophilic stain and for understanding its behavior in biological and environmental systems.

| Property | Value |

| Molecular Weight | 380.44 g/mol |

| Appearance | Reddish-brown crystalline powder |

| Melting Point | 199 °C (decomposes) |

| Boiling Point | Not available |

| Solubility | Insoluble in water; Soluble in fats, oils, acetone, chloroform, and other organic solvents. |

| Absorption Maxima (λmax) | 520 nm and 357 nm |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and azo coupling reactions. While a detailed, publicly available, step-by-step protocol is not common due to its hazardous nature, the synthesis can be logically deduced from the principles of azo dye chemistry. The key steps involve the formation of an aminoazo intermediate followed by a final coupling reaction.

Workflow for the Synthesis of this compound:

References

The Core Principle of Sudan IV Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of Sudan IV staining, a cornerstone technique for the qualitative visualization of lipids in biological samples. This document provides a comprehensive overview of the staining mechanism, detailed experimental protocols, and the chemical properties of this compound, tailored for professionals in research and development.

The Lysochrome Principle: A Physical Phenomenon

This compound is a lysochrome, a fat-soluble dye, and its staining action is governed by a physical process of differential solubility rather than a chemical reaction.[1][2] The core principle lies in the dye's greater affinity for and solubility in lipids than in the solvent from which it is applied.[1][3] This process is known as "preferential solubility".[1]

When a tissue section is immersed in a this compound solution, the dye molecules partition from the solvent into the lipid droplets within the tissue. This migration results in the selective coloring of neutral lipids, such as triglycerides and cholesterol esters, a distinct orange to red color. Because this is a physical dissolution, it is crucial to use frozen sections, as the alcohols and clearing agents (like xylene) used in routine paraffin wax processing would dissolve the lipids, leading to false-negative results.

The staining mechanism can be visualized as a simple partitioning process:

Chemical and Physical Properties of this compound

This compound, also known as Scarlet Red or Fat Ponceau R, is a diazo dye. Its lipophilic nature is central to its function as a lipid stain.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₂₀N₄O | |

| Molecular Weight | 380.45 g/mol | |

| Appearance | Reddish-brown crystals or dark brown to red powder | |

| Melting Point | 199 °C | |

| Maximum Absorption (λmax) | 520 nm (in various solvents) | |

| Solubility | ||

| Water | Insoluble/0.7 mg/ml | |

| Ethanol | Slightly soluble/Insoluble | |

| Chloroform | 1 mg/ml | |

| Acetone | Soluble | |

| Oils, Fats, Waxes | Very soluble |

Experimental Protocols

The successful application of this compound staining relies on meticulous adherence to established protocols. Below are detailed methodologies for common applications.

Staining of Lipids in Frozen Sections (Herxheimer's Method)

This protocol is widely used for the demonstration of fat in frozen tissue sections.

Materials:

-

Frozen tissue sections (8-10 microns) on adhesive slides

-

10% Phosphate Buffered Formalin

-

70% Ethanol

-

This compound Staining Solution (Herxheimer's Alcoholic)

-

Mayer's Hematoxylin

-

Aqueous mounting medium

Procedure:

-

Fixation: Fix frozen sections in 10% phosphate-buffered formalin for 1 minute.

-

Rinsing: Rinse slides in two changes of distilled water.

-

Dehydration: Rinse in 70% ethanol.

-

Staining: Stain in this compound solution for 10 minutes. Ensure the container is tightly capped to prevent evaporation.

-

Differentiation: Briefly differentiate in 70% ethanol to remove excess stain.

-

Washing: Wash thoroughly in distilled water.

-

Counterstaining: Stain with Mayer's Hematoxylin for 2-3 minutes to visualize nuclei.

-

Washing: Wash in several changes of tap water.

-

Bluing (Optional): Blue the hematoxylin in a suitable reagent like Scott's tap water substitute.

-

Mounting: Blot excess water and coverslip with an aqueous mounting medium.

Expected Results:

-

Fat/Lipids: Orange-Red

-

Nuclei: Blue

En Face Staining of Atherosclerotic Plaques in Mouse Aorta

This method is utilized to visualize lipid-rich plaques in the aorta.

Materials:

-

Harvested mouse aorta

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol

-

80% Ethanol

-

This compound Working Solution (1g this compound, 100ml 70% ethanol, 100ml acetone)

-

Dissecting microscope and tools

Procedure:

-

Preparation: Carefully remove adventitial and adipose tissue from the aorta under a dissecting microscope. The aorta can be pinned flat on a wax surface.

-

Rinsing: Rinse the specimen in 70% ethanol for 5 minutes.

-

Staining: Immerse the aorta in the this compound working solution and stain for 7 minutes.

-

Destaining: Rinse the tissue in 80% ethanol for 3 minutes, repeating this step twice to destain the normal intimal surface.

-

Final Wash: Wash in PBS.

-

Imaging: The stained aorta can then be imaged.

Expected Results:

-

Lipid-rich atherosclerotic plaques: Intense red

-

Normal aortic intima: Paler or unstained

The workflow for this experimental procedure is as follows:

Applications in Research and Development

This compound staining is a valuable tool in various research areas:

-

Histopathology: For the demonstration of fatty degeneration (steatosis) in organs like the liver, heart, and kidneys.

-

Atherosclerosis Research: To quantify lipid-rich plaques in arteries.

-

Metabolic Disease Research: To visualize adipose tissue and study lipid accumulation in obesity and related disorders.

-

Food Science: For the identification of fats in food products.

-

Fecal Fat Analysis: As a screening method for steatorrhea, although this is a semi-quantitative assessment.

Limitations and Considerations

-

Qualitative Nature: this compound staining is primarily a qualitative or semi-quantitative technique. For precise quantification of lipids, other biochemical assays are required.

-

Specificity: While it strongly stains neutral lipids, it does not stain phospholipids or lipid droplets.

-

Fixation: The use of frozen sections is imperative to avoid lipid extraction by solvents used in paraffin processing.

-

Safety: Sudan dyes, including this compound, are classified as category 3 carcinogens by the International Agency for Research on Cancer and should be handled with appropriate safety precautions. It is considered an illegal food dye due to its potential carcinogenicity.

References

The Core Mechanism of Sudan IV Lipid Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of Sudan IV staining, a widely used method for the detection and quantification of lipids in various biological samples. This guide provides a comprehensive overview of the dye's physicochemical properties, the principles governing its interaction with lipids, and detailed experimental protocols.

Introduction to this compound and its Physicochemical Properties

This compound, also known as Scarlet Red, is a lysochrome (fat-soluble dye) and a diazo dye.[1][2] Its chemical formula is C₂₄H₂₀N₄O.[3][4] The key to its function lies in its non-polar and hydrophobic nature, which makes it highly soluble in neutral lipids, such as triglycerides, and sparingly soluble in more polar solvents like ethanol and water.[5] This differential solubility is the cornerstone of its lipid-staining capability. The color of the stained lipids is due to the inherent color of the this compound dye itself, which is a highly conjugated aromatic diazo compound, and not the result of a chemical reaction with the lipids.

The Staining Mechanism: A Process of Physical Partitioning

The staining of lipids by this compound is a physical process governed by the principle of "like dissolves like." The mechanism can be broken down into the following key steps:

-

Dissolution of the Dye: this compound is first dissolved in a solvent system, typically a mixture of an organic solvent like ethanol, acetone, or isopropanol, and water. This solvent acts as a vehicle to carry the dye to the tissue or cellular sample.

-

Partitioning into Lipids: When the this compound solution is applied to a sample containing lipids, the dye molecules preferentially move from the solvent into the lipid droplets. This migration occurs because the dye is more soluble in the non-polar environment of the lipids than in the comparatively more polar solvent mixture.

-

Concentration and Visualization: As the this compound molecules accumulate within the lipid droplets, they impart a distinct red to reddish-brown color, making the lipids visible under a microscope. The intensity of the color can be correlated with the amount of lipid present.

It is important to note that this compound primarily stains neutral triglycerides and lipoproteins. It does not typically stain phospholipids or lipid droplets with a high phospholipid content.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

| Property | Value | References |

| Molecular Formula | C₂₄H₂₀N₄O | |

| Molecular Weight | 380.45 g/mol | |

| Appearance | Reddish-brown crystals/powder | |

| Melting Point | 199 °C | |

| Maximum Absorption (λmax) | 518-529 nm | |

| Solubility | Soluble in chloroform, benzene, oils, fats, and waxes; slightly soluble in ethanol; very slightly soluble in water. |

Experimental Protocols

Below are generalized experimental protocols for staining lipids in frozen tissue sections and for a qualitative test in a liquid sample.

Staining of Lipids in Frozen Tissue Sections

This protocol is adapted from various histological procedures.

Reagents:

-

This compound Staining Solution:

-

This compound powder: 0.5 g to 1 g

-

70% Ethanol: 50 ml to 100 ml

-

Acetone: 50 ml to 100 ml

-

Preparation: Mix the components and filter before use. Some protocols suggest letting the solution stand for a few days before use.

-

-

70% Ethanol

-

80% Ethanol

-

Distilled Water

-

Aqueous Mounting Medium

Procedure:

-

Cut frozen sections of the tissue at 8-10 µm and mount them on glass slides.

-

If the tissue is formalin-fixed, rinse the sections in distilled water.

-

Immerse the slides in 70% ethanol for 5 minutes.

-

Stain the sections in the filtered this compound solution for 6-10 minutes.

-

Differentiate the sections by briefly rinsing them in 80% ethanol for about 3 minutes to remove excess stain.

-

Wash the sections thoroughly in distilled water.

-

(Optional) Counterstain with a nuclear stain like Mayer's Hematoxylin for 2-3 minutes to visualize cell nuclei.

-

Wash in tap water.

-

Mount the coverslip using an aqueous mounting medium.

Expected Results: Lipid droplets will be stained an intense red, while other cellular components will be unstained or take up the color of the counterstain.

Qualitative Test for Lipids in a Liquid Sample

This is a simple test to detect the presence of lipids in a liquid.

Reagents:

-

This compound solution (as prepared above or a commercially available solution)

-

Test sample (e.g., oil, milk)

-

Water (as a negative control)

Procedure:

-

Add 2 mL of the test sample to a test tube.

-

Add a few drops of the this compound solution to the test tube.

-

Shake the tube gently to mix.

-

Allow the mixture to stand for a few minutes.

Expected Results: If lipids are present, a distinct red-stained oily layer will separate and float on top of the aqueous layer. In the absence of lipids, the dye will typically sink to the bottom of the test tube or remain dispersed.

Visualizations

The following diagrams illustrate the key aspects of this compound and its staining mechanism.

References

In-Depth Technical Guide to the Solubility of Sudan IV in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sudan IV (C₂₄H₂₀N₄O), a lysochrome (fat-soluble) diazo dye. An understanding of its solubility in various organic solvents is crucial for its application in laboratory staining protocols, industrial coloring processes, and analytical method development. This document summarizes available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Halogenated | Chloroform | CHCl₃ | 1 mg/mL[1] | Not Specified |

| Chloroform | CHCl₃ | 10 mg/mL[2] | Not Specified | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Very Soluble[1] | Not Specified |

| Toluene | C₇H₈ | Very Soluble | Not Specified | |

| Xylene | C₈H₁₀ | Very Soluble | Not Specified | |

| Alcohols | Methanol | CH₃OH | Very Soluble | Not Specified |

| Ethanol | C₂H₅OH | Slightly Soluble | Not Specified | |

| Isopropanol | C₃H₈O | Saturated solutions can be prepared | Not Specified | |

| Ketones | Acetone | C₃H₆O | Very Soluble | Not Specified |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Soluble | Not Specified |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble | Not Specified |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified |

| Aqueous | Water | H₂O | 0.7 mg/mL | Not Specified |

Note on Discrepancies: It is important for researchers to note the conflicting reported solubility of this compound in chloroform (1 mg/mL and 10 mg/mL). This highlights the necessity of empirical verification of solubility for specific applications and lots of the dye. The general consensus is that this compound is highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water. For staining purposes, mixtures of solvents are often employed to achieve the desired solubility and partitioning behavior. For instance, a 0.05% (w/v) solution can be prepared in a mixture of acetone, ethanol, and water (50:35:15 by volume).

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for various research and industrial applications. The following are detailed methodologies for key experimental techniques used to quantify the solubility of dyes in organic solvents.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining the solubility of a non-volatile solute like this compound in a given solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a given temperature.

Materials:

-

This compound powder

-

Selected organic solvent(s)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 199 °C is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility (S) is expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

S (g/L) = (Mass of dried this compound (g)) / (Volume of filtered solution (L))

-

UV-Vis Spectrophotometry Method

This indirect analytical method determines the concentration of this compound in a saturated solution by measuring its absorbance of light at a specific wavelength.

Objective: To determine the solubility of this compound in a UV-Vis transparent organic solvent by correlating absorbance with concentration.

Materials:

-

This compound powder

-

Selected organic solvent(s) (must be transparent in the measurement wavelength range)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in toluene, λmax is approximately 520 nm.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. The concentrations should span a range that will bracket the expected concentration of the saturated solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1.1).

-

Filter the saturated supernatant to remove undissolved solids.

-

Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, making it suitable for solubility studies, especially for sparingly soluble substances.

Objective: To accurately quantify the concentration of this compound in a saturated solution using a validated HPLC method.

Materials:

-

This compound powder

-

Selected organic solvent(s)

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

HPLC Method Development and Validation:

-

Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength (e.g., 520 nm).

-

Validate the method for linearity, accuracy, and precision by preparing and analyzing a series of standard solutions of known this compound concentrations.

-

-

Preparation of a Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a graph of peak area versus concentration to create a calibration curve. Determine the equation of the line.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1.1).

-

Filter the saturated supernatant to remove any undissolved particles.

-

If necessary, dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve.

-

Inject the prepared sample into the HPLC system and record the peak area for this compound.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the injected sample from its peak area.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound using the experimental methods described above.

Caption: A logical workflow for determining the solubility of this compound.

This diagram outlines the initial preparation of a saturated solution followed by three distinct analytical methods for quantifying the solubility. The choice of method depends on the available equipment, the required accuracy, and the properties of the solvent.

References

Safeguarding Laboratory Practices: A Technical Guide to Handling Sudan IV

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling Sudan IV, a fat-soluble diazo dye, in a laboratory setting. Due to its potential health hazards, including irritation and suspected carcinogenicity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound, also known as Solvent Red 24, is classified with several hazards that necessitate careful handling. It is recognized as a skin and eye irritant and may provoke an allergic skin reaction.[1][2][3] Furthermore, the International Agency for Research on Cancer (IARC) has classified Sudan dyes I, III, and IV as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans," which warrants a cautious approach.[4][5] The powdered form of this compound presents an inhalation hazard, and solutions containing it are often flammable due to the organic solvents used.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powder form to prevent dust generation. Engineering controls such as local exhaust ventilation are crucial. The following personal protective equipment is mandatory:

-

Eye Protection: Chemical splash goggles are required to protect against splashes and dust.

-

Hand Protection: Chemically resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile, Polyvinyl chloride) must be worn to prevent skin contact.

-

Body Protection: A lab coat or apron should be worn to protect clothing and skin.

-

Respiratory Protection: When handling the powder outside of a fume hood or when engineering controls are insufficient, a NIOSH-approved respirator with a dust cartridge is necessary.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and exposure.

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.

-

Wash hands thoroughly after handling the substance.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Use non-sparking tools when handling flammable solutions of this compound.

-

Ensure that eyewash stations and safety showers are readily accessible.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent leakage and contamination.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Flammable solutions of this compound should be stored in approved flammable liquid storage cabinets.

Quantitative Safety Data

The following tables summarize key quantitative data for this compound, primarily based on its solid form. For solutions, the properties of the solvent will significantly influence the overall safety profile.

| Physical and Chemical Properties | Value | Reference |

| Molecular Formula | C24H20N4O | |

| Molecular Weight | 380.45 g/mol | |

| Appearance | Reddish-brown powder | |

| Melting Point | 181.1 °C / 358 °F | |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, and other organic solvents. |

| Toxicological Data | Value | Reference |

| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | |

| Carcinogenicity (IARC) | Group 3 |

Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and spill response measures should be implemented immediately.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 cups of water or milk to drink. Seek immediate medical attention.

Spill and Leak Procedures:

-

Minor Spills (Powder): Carefully sweep up the spilled material, avoiding dust generation. Place it in a sealed container for disposal.

-

Minor Spills (Liquid): Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. For flammable solutions, eliminate all ignition sources. Dike the spill to prevent it from entering drains.

Waste Disposal

This compound and any contaminated materials must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Visualized Workflows and Hazard Controls

To further aid in the safe handling of this compound, the following diagrams illustrate a standard experimental workflow and the logical hierarchy of hazard controls.

Caption: Standard workflow for handling this compound in the laboratory.

Caption: Hierarchy of controls for mitigating this compound hazards.

References

Carcinogenic Potential of Sudan IV Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sudan IV is a synthetic, fat-soluble diazo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[1][2] However, substantial evidence from in vitro and in vivo studies indicates a significant carcinogenic potential, primarily mediated through its metabolic activation into known carcinogenic aromatic amines. This technical guide provides a comprehensive overview of the existing data on the carcinogenic potential of this compound, focusing on its mechanisms of action, genotoxicity, and the carcinogenicity of its key metabolites. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and risk assessment.

Introduction

This compound (C₂₄H₂₀N₄O) is a lysochrome dye used in various industrial applications to color nonpolar substances such as oils, fats, waxes, and plastics.[1][2] It has been illegally used as a food additive to enhance the color of products like chili powder and palm oil.[1] The primary concern regarding this compound exposure is its potential to cause cancer. This concern is not unfounded, as its metabolic breakdown in the body yields carcinogenic compounds.

Mechanism of Carcinogenic Action

The carcinogenic effects of this compound are not attributed to the parent compound itself but rather to its metabolic breakdown products. The primary mechanism involves the reductive cleavage of the azo bonds (-N=N-) by azoreductases in the liver and gastrointestinal microflora. This process releases aromatic amines, principally o-aminoazotoluene and o-toluidine , both of which are recognized carcinogens.

These carcinogenic amines can undergo further metabolic activation, primarily by cytochrome P450 (CYP) enzymes and peroxidases, to form reactive electrophilic intermediates. These intermediates can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, as it can lead to misreplication of DNA, resulting in permanent mutations in critical genes that control cell growth and differentiation. If these mutations are not repaired, they can lead to the development of cancer.

Recent studies also suggest that this compound may contribute to liver carcinogenesis through interactions with aldo-keto reductase family 1 member D1 (AKR1D1), potentially leading to bile acid accumulation. Furthermore, exposure to this compound has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This oxidative stress can cause cellular damage, including oxidative DNA damage, and activate signaling pathways implicated in carcinogenesis, such as NF-κB and MAPK pathways.

Metabolic Activation of this compound

The metabolic pathway of this compound to its carcinogenic metabolites is a critical step in its mechanism of action.

Genotoxicity Data

This compound has demonstrated genotoxic effects in various in vitro assays. These studies indicate that exposure to this compound can lead to DNA damage and chromosomal abnormalities.

| Assay Type | Cell Line/Organism | Concentration/Dose | Results | Reference |

| Comet Assay | HepG2 (human liver) | 25-100 µM | Dose-dependent increase in DNA migration (DNA strand breaks) | Zhang et al., 2010 |

| Micronucleus Test | HepG2 (human liver) | 50-100 µM | Significant increase in the frequency of micronuclei (chromosome breaks) | Zhang et al., 2010 |

| Ames Test | Salmonella typhimurium | Not specified | Mutagenic after chemical reduction and microsomal activation | Pan et al., 2012 |

Carcinogenicity of this compound Metabolites

Carcinogenicity of o-Aminoazotoluene

o-Aminoazotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.

| Species | Strain | Sex | Route | Dosing Regimen | Tumor Site | Tumor Type | Incidence | Reference |

| Mouse | Not specified | M & F | Diet | Not specified | Liver | Hepatomas | Increased | IARC, 1975 |

| Mouse | Not specified | M & F | Diet | Not specified | Lung | Tumors, Hemangioendotheliomas | Increased | IARC, 1975 |

| Rat | Not specified | M | Diet | Not specified | Liver | Adenomas, Carcinomas, Cholangiomas | Increased | IARC, 1975 |

| Hamster | Not specified | M | Diet | Not specified | Liver | Hepatocellular Carcinomas | Increased | IARC, 1975 |

| Hamster | Not specified | M & F | Diet | Not specified | Urinary Bladder | Papillomas, Carcinomas | Increased | IARC, 1975 |

| Dog | Not specified | Not specified | Diet | Not specified | Urinary Bladder | Carcinomas | 2 of 4 animals | IARC, 1975 |

Carcinogenicity of o-Toluidine

o-Toluidine hydrochloride has been shown to be carcinogenic in both rats and mice.

| Species | Strain | Sex | Route | Dosing Regimen | Tumor Site | Tumor Type | Incidence (High Dose vs. Control) | Reference |

| Rat | F344 | M | Feed | 6,000 ppm for 101-104 wks | Spleen, other organs | Sarcomas | Increased | NCI, 1979 |

| Rat | F344 | M | Feed | 6,000 ppm for 101-104 wks | Abdominal cavity/scrotum | Mesotheliomas | Increased | NCI, 1979 |

| Rat | F344 | F | Feed | 6,000 ppm for 101-104 wks | Urinary Bladder | Transitional-cell Carcinomas | Increased | NCI, 1979 |

| Rat | F344 | M | Feed | 6,000 ppm for 101-104 wks | Subcutaneous tissue | Fibromas | Increased | NCI, 1979 |

| Rat | F344 | F | Feed | 6,000 ppm for 101-104 wks | Mammary Gland | Fibroadenomas/Adenomas | Increased | NCI, 1979 |

| Mouse | B6C3F1 | M | Feed | 3,000 ppm for 101-104 wks | Various sites | Hemangiosarcomas | Increased | NCI, 1979 |

| Mouse | B6C3F1 | F | Feed | 3,000 ppm for 101-104 wks | Liver | Hepatocellular Carcinomas/Adenomas | Increased | NCI, 1979 |

Implicated Signaling Pathways

The carcinogenic effects of this compound and its metabolites are likely to involve the dysregulation of key cellular signaling pathways. Oxidative stress induced by this compound exposure is a probable trigger for the activation of pro-inflammatory and pro-survival pathways that can contribute to tumorigenesis.

Oxidative Stress and NF-κB/MAPK Signaling

Experimental Protocols

Long-Term Rodent Carcinogenicity Bioassay (Adapted from OECD Guideline 451)

This protocol provides a general framework for a two-year rodent bioassay to assess the carcinogenic potential of a test substance.

Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to various doses of a test substance.

Test Animals: Typically rats (e.g., F344) and mice (e.g., B6C3F1), both sexes. At least 50 animals of each sex per dose group and concurrent control group.

Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should induce minimal toxicity without significantly altering lifespan due to non-carcinogenic effects (Maximum Tolerated Dose - MTD).

Administration: Oral (in feed or by gavage) is most relevant for food contaminants.

Duration: Typically 104 weeks for rats and mice.

Observations:

-

In-life: Daily clinical observations, weekly body weight and food consumption measurements.

-

Post-mortem: Full necropsy on all animals. Histopathological examination of all organs and tissues from control and high-dose groups, and all gross lesions from all groups.

Data Analysis: Statistical analysis of tumor incidence and latency, comparing dose groups to the control group.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar

-

Minimal glucose agar plates

-

Test substance and controls (positive and negative)

-

S9 fraction (for metabolic activation)

Procedure (Plate Incorporation Method):

-

To 2 mL of molten top agar at 45°C, add:

-

0.1 mL of an overnight bacterial culture.

-

0.1 mL of the test substance solution (or control).

-

0.5 mL of S9 mix (or buffer for experiments without metabolic activation).

-

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To detect the genotoxic potential of a substance by measuring the frequency of micronuclei in cultured cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Materials:

-

Mammalian cell line (e.g., HepG2, CHO, V79)

-

Cell culture medium and supplements

-

Test substance and controls

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol:acetic acid)

-

DNA stain (e.g., Giemsa, DAPI)

Procedure:

-

Seed cells and allow them to attach.

-

Treat cells with the test substance at various concentrations for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).

-

Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells that have completed one cell division.

-

Harvest the cells.

-

Treat with a hypotonic solution.

-

Fix the cells.

-

Drop the cell suspension onto microscope slides.

-

Stain the slides.

-

Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated binucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

-

Mammalian cells

-

Low melting point agarose

-

Lysis solution

-

Alkaline or neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate software

Procedure (Alkaline Comet Assay):

-

Embed cells in low melting point agarose on a microscope slide.

-

Lyse the cells in a high salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA.

-

Visualize and score the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion

While a definitive long-term carcinogenicity bioassay on this compound is lacking in the public domain, the available evidence strongly suggests a carcinogenic hazard to humans. The primary mechanism of concern is its metabolic conversion to the known carcinogens o-aminoazotoluene and o-toluidine. These metabolites are genotoxic, forming DNA adducts that can initiate the carcinogenic process. Furthermore, this compound has been shown to induce genotoxicity and oxidative stress in vitro. The data on the carcinogenicity of its metabolites in multiple animal species and at various organ sites underscore the potential risk associated with human exposure to this compound. For drug development professionals, it is crucial to screen for and avoid chemical structures that can be metabolized to such carcinogenic aromatic amines. Further research should focus on elucidating the specific signaling pathways disrupted by this compound and its metabolites to better understand its carcinogenic mechanisms and to develop more targeted risk assessment strategies.

References

An In-depth Technical Guide to the Absorption Spectrum of Sudan IV Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Sudan IV, a fat-soluble diazo dye. This compound, also known as Solvent Red 24, is extensively used in laboratory settings for the histological staining of lipids, triglycerides, and lipoproteins. An understanding of its spectrophotometric properties is crucial for its application in various research and development contexts, including its use as a staining agent and for the detection of its illegal use as a food additive. This guide details the dye's spectral characteristics, provides a protocol for its analysis, and outlines an experimental workflow.

Core Spectrophotometric Data of this compound

The absorption of light by this compound is dependent on the solvent in which it is dissolved. The key quantitative data regarding its absorption spectrum are summarized in the table below. The peak absorbance wavelength (λmax) is a critical parameter for quantitative analysis using spectrophotometry.

| Solvent | Peak Absorbance (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Ethanol | 518[1], 519 - 523[2] | 32,500[1] |

| General | 520[3][4], 525 | Not specified |

| Acetonitrile | 262 - 367 (range), 322 | Not specified |

| Hexane | 256 - 345 (range), 314 | Not specified |

| Polyvinyl alcohol (PVA) composite | 518, 357 | Not specified |

Note: The absorption spectrum of this compound can be influenced by the polarity of the solvent. Some studies have reported absorption peaks in the ultraviolet region in addition to the visible region.

Experimental Protocol for Determining the Absorption Spectrum of this compound

This section provides a detailed methodology for determining the absorption spectrum of this compound using a UV-Visible spectrophotometer.

1. Materials and Reagents:

-

This compound dye (powder)

-

Spectrophotometric grade solvent (e.g., ethanol, acetonitrile, or hexane)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer (double-beam recommended)

2. Preparation of Stock Solution:

-

Accurately weigh a specific amount of this compound powder (e.g., 10 mg) using an analytical balance.

-

Transfer the powder to a volumetric flask of a known volume (e.g., 100 mL).

-

Add a small amount of the chosen solvent to the flask to dissolve the dye.

-

Once dissolved, fill the flask to the calibration mark with the solvent.

-

Stopper the flask and invert it several times to ensure a homogenous solution. This will be your stock solution.

3. Preparation of Working Solutions (Serial Dilutions):

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. For example, prepare concentrations of 50 mg/L, 40 mg/L, 30 mg/L, 20 mg/L, and 10 mg/L.

-

To do this, pipette a calculated volume of the stock solution into a new volumetric flask and dilute with the solvent to the calibration mark.

4. Spectrophotometric Analysis:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 190 nm to 1000 nm or a more focused range such as 400 nm to 600 nm).

-

Use a quartz cuvette filled with the solvent as a blank to calibrate the spectrophotometer.

-

Rinse a separate cuvette with one of the working solutions and then fill it with the same solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for each of the prepared working solutions.

5. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra. This is the wavelength at which the dye absorbs the most light.

-

Using the absorbance value at λmax and the known concentration of the solution, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

A calibration curve can be constructed by plotting the absorbance at λmax versus the concentration of the different working solutions. This curve can then be used to determine the concentration of an unknown sample containing this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the absorption spectrum of this compound.

Caption: Experimental workflow for determining the absorption spectrum of this compound.

Applications in Research and Drug Development

While primarily a staining agent, the spectrophotometric properties of this compound are relevant in several areas:

-

Histology and Pathology: The distinct red color imparted to lipids allows for their visualization in tissue samples, which is crucial in studying metabolic disorders and diseases characterized by lipid accumulation.

-

Food Safety and Quality Control: Due to its carcinogenic properties, this compound is an illegal food additive. Spectrophotometry is a key technique used in regulatory laboratories to detect and quantify the presence of this compound in food products like chili powder and palm oil.

-

Drug Delivery: In the development of lipid-based drug delivery systems, such as liposomes or lipid nanoparticles, this compound can be used as a model hydrophobic molecule to study encapsulation efficiency and release kinetics.

Safety Considerations

This compound is classified as a category 3 carcinogen by the International Agency for Research on Cancer. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. This compound (C. I. 26105), 50 g, CAS No. 85-83-6 | Dyes for lipid staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. polysciences.com [polysciences.com]

Molecular formula and weight of Sudan IV

An In-Depth Technical Guide to Sudan IV

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a fat-soluble diazo dye. It is intended for researchers, scientists, and professionals in drug development who utilize this compound for histological and research applications.

Chemical Identity and Properties

This compound, also known as Solvent Red 24, is a lysochrome dye primarily used for the staining of lipids, triglycerides, and lipoproteins.[1][2][3] Its lipophilic nature allows it to readily partition into fats, making it an effective agent for visualizing these substances in biological samples.[4][5] The dye has the appearance of reddish-brown crystals or a dark brownish-red powder.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₂₀N₄O | |

| Molecular Weight | ~380.45 g/mol | |

| IUPAC Name | 1-[{2-Methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl]naphthalen-2-ol | |

| CAS Number | 85-83-6 | |

| Appearance | Reddish-brown crystals / Dark brownish-red powder | |

| Melting Point | 199 °C | |

| Maximum Absorption (λmax) | 520 nm, 357 nm (in toluene) | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, propylene glycol |

Experimental Protocols

This compound is a standard reagent for lipid staining in histological preparations, particularly on frozen paraffin sections. The following is a generalized methodology for its use in staining applications.

Preparation of Staining Solution

To effectively stain lipids, this compound must be dissolved in a solvent that can solubilize the dye without dissolving the lipids to be stained. Two common approaches are:

-

Propylene Glycol Method: A saturated solution of this compound is prepared in propylene glycol. This method is effective as propylene glycol is a solvent for the dye but does not readily dissolve the target lipids.

-

Acetone-Ethanol-Water Method: A solution is prepared using a 0.05% (by weight) concentration of this compound in a solvent mixture of acetone, ethanol, and water in a 50:35:15 ratio. Other reported solvents include isopropyl alcohol and 95% ethanol.

General Staining Workflow

-

Section Preparation: Obtain frozen tissue sections and fix them appropriately.

-

Staining: Immerse the tissue sections in the prepared this compound staining solution for a sufficient duration to allow the dye to partition into the lipid droplets.

-

Differentiation: Briefly rinse the sections in a suitable solvent (e.g., 85% propylene glycol if the propylene glycol method was used) to remove excess stain.

-

Washing: Wash the sections thoroughly with distilled water.

-

Counterstaining (Optional): A counterstain such as hematoxylin can be used to stain cell nuclei for better contrast.

-

Mounting: Mount the stained sections in an aqueous mounting medium.

Lipids, triglycerides, and some lipoproteins will appear as red to orange-red globules or droplets within the tissue.

Visualizations

Logical Workflow for Lipid Staining

The following diagram illustrates the general workflow for staining lipids in tissue samples using this compound.

General workflow for this compound lipid staining.

Safety Considerations

This compound is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and is considered toxic. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Due to its potential health risks, it is considered an illegal food dye in many regions.

References

Sudan IV: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Sudan IV, a fat-soluble diazo dye, for researchers, scientists, and drug development professionals. The document outlines its various synonyms, chemical properties, and applications in scientific research, with a focus on experimental protocols and known biological interactions.

Introduction

This compound, also known as Solvent Red 24, is a lysochrome (fat-soluble dye) widely used in histology and other scientific fields for the staining of lipids, triglycerides, and lipoproteins.[1] Its strong affinity for nonpolar substances makes it an effective tool for visualizing fatty compounds in various biological samples.[1][2] However, its use is primarily restricted to research applications due to its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1][3]

Synonyms and Chemical Properties

This compound is known by a multitude of synonyms in scientific and industrial literature. Accurate identification is crucial for both safety and the reproducibility of experimental results.

Table of Synonyms

| Identifier Type | Value |

| Preferred IUPAC Name | 1-[{2-Methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl]naphthalen-2-ol |

| CAS Number | 85-83-6 |

| C.I. Number | 26105 |

| C.I. Name | Solvent Red 24 |

| Other Names | Biebrich Scarlet R, Fat Ponceau R, Lipid Crimson, Oil Red IV, Scarlet Red |

| Scharlach, Sudan R, Sudan BB, Fat Red B, Oil Red BB, Oil Tax Red |

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₀N₄O |

| Molecular Weight | 380.45 g/mol |

| Appearance | Reddish-brown crystals or powder |

| Melting Point | 199 °C |

| Maximum Absorption (λmax) | 520 (357) nm |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water |

Logical Relationship of Synonyms

The various names for this compound can be categorized to clarify their relationships. The following diagram illustrates this logical structure.

Experimental Protocols

This compound is primarily utilized for the histological visualization of lipids. The following are detailed protocols for its application.

Staining of Lipids in Frozen Sections (Herxheimer Method)

This method is suitable for the identification of fat and lipids in frozen tissue sections.

Materials:

-

Fresh or formalin-fixed unprocessed tissue

-

Frozen sectioning equipment (cryostat)

-

Adhesive microscope slides

-

Formalin, 10%, Phosphate Buffered

-

This compound Stain, Herxheimer Alcoholic (Acetone/Alcohol mixture)

-

Alcohol, Ethyl Denatured, 70%

-

Hematoxylin Stain, Mayer Modified (for counterstaining)

-

Lithium Carbonate, Saturated Aqueous (optional, for bluing)

-

Aqueous mounting medium

Procedure:

-

Cut frozen sections at a thickness of 8 microns and mount on adhesive slides.

-

Fix the frozen sections in 10% Phosphate Buffered Formalin for 1 minute.

-

Rinse the sections in two changes of distilled water.

-

Rinse in 70% Ethyl Denatured Alcohol.

-

Stain in Herxheimer Alcoholic this compound solution for 10 minutes. Ensure the container is kept tightly capped to prevent evaporation.

-

Differentiate quickly in 70% Ethyl Denatured Alcohol.

-

Wash thoroughly in distilled water.

-

Counterstain with Mayer's Modified Hematoxylin for 2-3 minutes to visualize cell nuclei.

-

Wash in several changes of tap water.

-

Optional: Blue the hematoxylin by dipping in Saturated Aqueous Lithium Carbonate for 10 dips.

-

Wash in several changes of tap water.

-

Blot excess water from the slide and coverslip using an aqueous mounting medium. Apply minimal pressure to avoid displacing the stained lipids.

Expected Results:

-

Lipids/Fat: Red-orange

-

Nuclei: Blue

Staining of Lipid-Laden Atherosclerotic Plaques in Mouse Aortic Arch

This protocol is designed for the en face staining of atherosclerotic plaques in harvested mouse aortas.

Materials:

-

Harvested mouse aortic arch

-

This compound powder

-

70% Ethanol

-

Acetone

-

Phosphate Buffered Saline (PBS)

-

Petri dishes

-

Stereomicroscope

-

Fine surgical instruments (Vannas scissors, Dumont forceps)

-

Pinning bed and minutien insect pins

Procedure:

-

Prepare this compound Working Solution: Mix 1 g of this compound powder, 100 mL of 70% ethanol, and 100 mL of acetone in a dark bottle. Stir gently for 10 minutes. The solution does not require filtration and can be stored in the dark at room temperature for several months.

-

Specimen Rinsing: Place the pinned aortic arch in a Petri dish with 70% ethanol for 5 minutes.

-

Staining: Transfer the specimen to the this compound working solution and stain for 7 minutes.

-

Destaining: Rinse the specimen in 80% ethanol for 3 minutes, repeating this step twice to remove excess stain from the normal intimal surface.

-

Final Rinse: Rinse the specimen in PBS.

-

Cleaning: Under a stereomicroscope, carefully remove any remaining periadventitial adipose tissue, which will be brightly stained. Keep the aorta moist with PBS throughout this process.

-

Imaging: The stained lipid-rich plaques can now be imaged.

Biological Signaling and Toxicity

This compound is recognized as a carcinogen, and its biological effects are a subject of ongoing research. The metabolism of this compound can lead to the formation of carcinogenic amines.

Interaction with AKR1D1 and Liver Carcinogenesis

Recent studies suggest that this compound contributes to liver carcinogenesis through its interaction with Aldo-Keto Reductase Family 1 Member D1 (AKR1D1). While Cytochrome P450 1A1 (CYP1A1) is involved in the initial metabolism of Sudan compounds, it does not fully metabolize them. This allows this compound to bind stably to AKR1D1, which may lead to an accumulation of bile acids and promote the development of liver cancer.

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

This compound has been shown to be an agonist of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it promotes the transcription of the CYP1A1 gene. This occurs through the activation of the AhR-ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer, which then binds to Xenobiotic Response Elements (XREs) on the DNA, enhancing the activity of drug-metabolizing enzymes.

The following diagram illustrates the activation of the AhR signaling pathway by this compound.

Conclusion

This compound remains a valuable tool for the specific staining of lipids in a research context. However, its carcinogenic properties necessitate careful handling and a thorough understanding of its biological effects. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers in the safe and effective use of this compound. Further investigation into the precise mechanisms of its toxicity and interactions with biological systems is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sudan II and IV induce liver carcinogenesis through interactions with AKR1D1 in computational and experimental studies insights from the Taiwan Sudan Red chili pepper incident - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of Sudan II and IV to lecithin liposomes and E. coli membranes: insights into the toxicity of hydrophobic azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of a Saturated Sudan IV Solution

Introduction

Sudan IV is a lysochrome (fat-soluble) diazo dye widely used in research and diagnostic laboratories for the histological visualization of lipids, triglycerides, and lipoproteins.[1] Its strong affinity for neutral fats makes it an invaluable tool for staining frozen sections, where lipids are preserved. Proper preparation of a saturated this compound solution is critical to achieving optimal staining intensity and clear differentiation of lipid-containing structures within tissues. These application notes provide detailed protocols for the preparation of saturated this compound solutions using various common laboratory solvents, along with safety guidelines and a comparative summary of solvent properties. This document is intended for researchers, scientists, and drug development professionals who utilize lipid staining techniques in their work.

Materials and Reagents

-

This compound powder (C₂₄H₂₀N₄O)

-

Solvents:

-

Propylene Glycol

-

Isopropanol

-

Ethanol (95% or 70%)

-

Acetone

-

-

Glassware:

-

Glass bottles with screw caps

-

Graduated cylinders

-

Volumetric flasks

-

-

Equipment:

-

Magnetic stirrer and stir bars

-

Heating plate or water bath (optional, for specific protocols)

-

Filtration apparatus (e.g., filter paper, syringe filters)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

-

Quantitative Data Summary

| Solvent/Solvent System | Qualitative Solubility | Recommended Concentration for Saturated Solution | Notes |

| Propylene Glycol | Soluble[1] | Not specified, prepared to saturation | A less volatile solvent, allowing for controlled staining. |

| Isopropanol | Saturated solutions can be prepared[2] | 0.25 g in 30 mL (followed by dilution)[3] | A commonly used solvent for preparing stock solutions. |

| Ethanol (95%) | Slightly soluble[4] | Saturated solutions can be prepared | Often used in combination with other solvents. |

| Ethanol (70%) | Soluble | 0.5 g in 100 mL | A widely cited concentration for a stable staining solution. |

| Acetone:Ethanol:Water (50:35:15) | Soluble | 0.05% by weight | A mixture that can provide effective staining. |

| Chloroform | Soluble (10 mg/mL) | Not typically used for staining solutions due to toxicity and volatility. | Used for determining solubility properties. |

| Water | Insoluble | - | This compound is lipophilic and does not dissolve in water. |

Experimental Protocols

The following are detailed protocols for the preparation of saturated this compound solutions using different solvent systems. The choice of solvent can influence the staining intensity and background staining.

Protocol 1: Saturated this compound in 70% Ethanol

This is a straightforward and widely used method for preparing a stable this compound staining solution.

Methodology:

-

Weighing: Accurately weigh 0.5 g of this compound powder.

-

Dissolving: Transfer the powder to a clean, dry glass bottle. Add 100 mL of 70% ethanol.

-

Saturation: Tightly cap the bottle and place it on a magnetic stirrer. Stir the solution at room temperature for several hours.

-

Maturation: Allow the solution to stand undisturbed for 2-3 days to ensure complete saturation. The presence of a small amount of undissolved dye at the bottom of the bottle indicates that the solution is saturated.

-

Filtration: Before use, filter the solution to remove any undissolved particles. This can be done using standard laboratory filter paper or a syringe filter.

-

Storage: Store the filtered, saturated solution in a tightly capped, light-protected bottle at room temperature. The solution is stable for several years.

Protocol 2: Saturated this compound in Isopropanol (Stock Solution)

This protocol involves creating a saturated stock solution in isopropanol, which is then diluted for use.

Methodology:

-

Weighing: Weigh out an excess amount of this compound powder (e.g., 1 g).

-

Dissolving: Add the powder to 100 mL of isopropanol in a glass bottle.

-

Saturation: Stir the mixture for several hours at room temperature.

-

Incubation (Optional): For a more rapid saturation, the mixture can be incubated in a water bath at 56°C for one hour. Allow the solution to cool to room temperature.

-

Settling: Let the solution stand for at least 24 hours to allow undissolved powder to settle.

-

Filtration: Carefully decant and filter the supernatant before use.

-

Working Solution Preparation: A common working solution is prepared by mixing 6 mL of the saturated isopropanol stock with 4 mL of deionized water. This mixture should stand for 5-10 minutes and then be filtered before application.

Protocol 3: this compound in Propylene Glycol

Propylene glycol is a less volatile solvent which can be advantageous for certain staining procedures.

Methodology:

-

Weighing: Add an excess of this compound powder (e.g., 0.5 g) to a glass container.

-

Dissolving: Add 100 mL of propylene glycol.

-

Heating and Stirring: Gently heat the mixture to 60-70°C on a hot plate with continuous stirring until no more dye dissolves. Caution: Propylene glycol is viscous; ensure thorough mixing.

-

Cooling and Saturation: Allow the solution to cool to room temperature while stirring continues. Let it stand overnight to ensure saturation.

-

Filtration: Filter the solution before use to remove any undissolved crystals.

Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder and solutions.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when using volatile solvents like acetone and isopropanol.

-

Fire Hazard: Ethanol and isopropanol are flammable. Keep solutions away from open flames and heat sources.

-

Health Hazards: this compound is classified as a possible carcinogen (IARC Group 3). Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store this compound powder and solutions in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a saturated this compound solution.

Caption: General workflow for the preparation of a saturated this compound solution.

References

Application Notes and Protocols for Sudan IV Staining of Lipids in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan IV (C₂₄H₂₀N₄O) is a lysochrome (fat-soluble) diazo dye used for the histological visualization of neutral lipids, triglycerides, and lipoproteins.[1] Its mechanism of action is based on its higher solubility in lipids than in the solvent from which it is applied.[2] When a saturated solution of this compound is applied to cells, the dye partitions into the intracellular lipid droplets, staining them an intense red color.[3] This characteristic makes this compound a valuable tool for identifying and assessing lipid accumulation, or steatosis, in cultured cells. This is particularly relevant in research areas such as metabolic diseases (e.g., non-alcoholic fatty liver disease), obesity, and atherosclerosis, as well as in the development of drugs targeting lipid metabolism.[4][5]

Principle of Staining